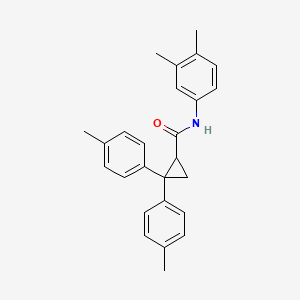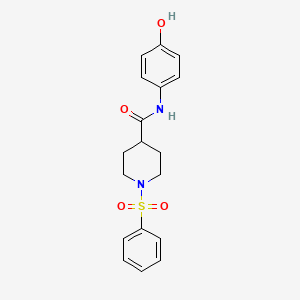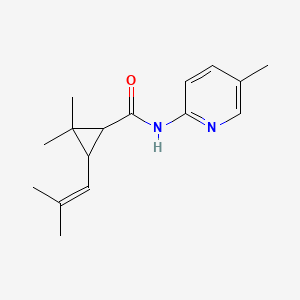![molecular formula C18H19N3S B5020903 N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)
N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H19N3S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.12996879 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is the Cyclooxygenase-2 (COX-2) enzyme and Cytochrome bd oxidase (Cyt-bd) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Cyt-bd is a terminal oxidase in the respiratory chain of the bacterial electron transport system .
Mode of Action
N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine acts as a potent inhibitor of COX-2 and Cyt-bd . It binds to these enzymes and inhibits their activity, leading to a decrease in the production of pro-inflammatory mediators and disruption of the bacterial electron transport system .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting COX-2 . This results in a decrease in the production of pro-inflammatory prostaglandins. It also affects the bacterial electron transport system by inhibiting Cyt-bd , leading to a disruption in energy metabolism in bacteria .
Pharmacokinetics
The pharmacokinetic properties of N-(1-phenylethyl)-5,6,7,8-tetrahydro1It’s mentioned that some derivatives of this compound have been found to be orally bioavailable , suggesting that this compound may also have good absorption and bioavailability.
Result of Action
The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins . This results in a reduction in inflammation and pain. The inhibition of Cyt-bd disrupts the bacterial electron transport system, leading to a decrease in bacterial energy metabolism and growth .
Action Environment
The action of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of COX-2 can be induced by inflammatory stimuli , and the activity of Cyt-bd can be influenced by the presence of oxygen . .
生化分析
Biochemical Properties
N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound interacts with proteins involved in DNA replication and repair, thereby influencing cellular processes at the molecular level.
Cellular Effects
The effects of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of transcription factors, which are proteins that regulate the expression of specific genes. By modulating these transcription factors, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can influence the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, by binding to the active site of a kinase, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can prevent the phosphorylation of downstream substrates, thereby modulating signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the transcriptional activity of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can lead to changes in cellular function, including alterations in cell cycle progression and induction of apoptosis. These long-term effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate target pathways. At higher doses, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress. Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of enzymes involved in the metabolism of nucleotides, amino acids, and lipids. For instance, it can inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. Additionally, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites. These interactions highlight the compound’s potential to influence metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria. The targeting of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine to these organelles is mediated by specific targeting signals and post-translational modifications. For instance, the compound can be phosphorylated or acetylated, which directs it to the nucleus, where it can modulate gene expression. Similarly, its localization to mitochondria allows it to influence mitochondrial function and cellular metabolism.
属性
IUPAC Name |
N-(1-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12(13-7-3-2-4-8-13)21-17-16-14-9-5-6-10-15(14)22-18(16)20-11-19-17/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCMNQGFHHGUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5020822.png)
![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)

![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)
![4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5020871.png)

![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)

![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)
![[3-methyl-8-(4-methyl-1-piperidinyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B5020896.png)



![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
